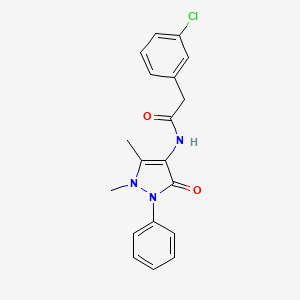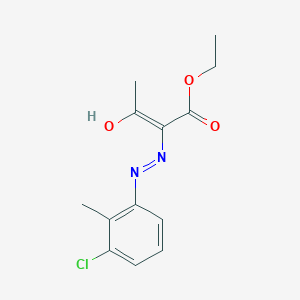![molecular formula C13H11ClN6OS B13374666 N-(5-chloro-2-pyridinyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B13374666.png)
N-(5-chloro-2-pyridinyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-pyridinyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of the pyridine and triazolopyrimidine rings, followed by the introduction of the sulfanylacetamide group. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-chloro-2-pyridinyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific biological pathways.
Medicine: As a candidate for drug development, particularly in the treatment of diseases involving the central nervous system or immune system.
Industry: As a precursor for the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-pyridinyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This could involve binding to the active site of an enzyme, altering its conformation, or inhibiting its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-chloro-2-pyridinyl)-2-[(1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-(5-chloro-2-pyridinyl)-2-[(1,2,4-triazol-5-yl)sulfanyl]acetamide
- N-(5-chloro-2-pyridinyl)-2-[(1,2,4-triazol-4-yl)sulfanyl]acetamide
Uniqueness
N-(5-chloro-2-pyridinyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide is unique due to the presence of the 7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl group, which may confer specific biological or chemical properties not found in similar compounds. This uniqueness could make it a valuable candidate for further research and development in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H11ClN6OS |
|---|---|
Poids moléculaire |
334.79 g/mol |
Nom IUPAC |
N-(5-chloropyridin-2-yl)-2-[(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H11ClN6OS/c1-8-4-12(20-7-16-19-13(20)17-8)22-6-11(21)18-10-3-2-9(14)5-15-10/h2-5,7H,6H2,1H3,(H,15,18,21) |
Clé InChI |
XJXMQVWMMHDNAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NN=CN2C(=C1)SCC(=O)NC3=NC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B13374593.png)
![5-({2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl}amino)-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B13374598.png)
![4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B13374603.png)
![5-[4-(allyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374613.png)


![ethyl [4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetate](/img/structure/B13374621.png)

![N-[2-(7-chloro-3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]butanamide](/img/structure/B13374628.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B13374629.png)
![7-(2-methoxyethyl)-2-sulfanyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13374632.png)

![6-(4-Methoxybenzyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374659.png)

